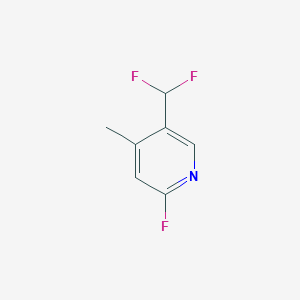

5-(Difluoromethyl)-2-fluoro-4-methylpyridine

Description

Properties

Molecular Formula |

C7H6F3N |

|---|---|

Molecular Weight |

161.12 g/mol |

IUPAC Name |

5-(difluoromethyl)-2-fluoro-4-methylpyridine |

InChI |

InChI=1S/C7H6F3N/c1-4-2-6(8)11-3-5(4)7(9)10/h2-3,7H,1H3 |

InChI Key |

LTDDGBKZPIMDLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(F)F)F |

Origin of Product |

United States |

Preparation Methods

Halogen Exchange and Fluorination of Pyridine Precursors

A common strategy involves starting from chlorinated or brominated methylpyridine derivatives, followed by fluorination and difluoromethylation steps.

For example, fluorination of 2-chloro-5-trichloromethylpyridine with potassium fluoride in polar solvents such as dimethyl acetamide at elevated temperatures (130–160°C) can yield fluorinated pyridines with trifluoromethyl or difluoromethyl substituents. Yields vary from 32% to 66%, depending on conditions and additives like cetyl trimethylammonium bromide.

The reaction setup often includes distillation to remove volatile products and maintain reaction equilibrium.

Bromination and Reduction Followed by Fluorination

Starting from hydroxylated nitro-methylpyridines, bromination with phosphorus tribromide in acetonitrile at 110–130°C produces bromo-nitro pyridine intermediates with yields around 92%.

Subsequent catalytic hydrogenation (Raney nickel, 40 psi H2, 5 hours) reduces the nitro group to an amino group, yielding bromo-amino methylpyridines with ~90% yield.

These intermediates can then undergo fluorination or further functionalization to introduce the difluoromethyl and fluoro substituents.

Difluoromethylation via Difluoroacetic Anhydride and Related Reagents

A scalable, economical five-step synthesis of difluoromethyl-substituted aminopyridines uses 2,2-difluoroacetic anhydride as a starting reagent, avoiding harsh fluorinating agents.

The process involves formation of difluoromethylated intermediates, followed by nitrile transformations and reductive amination.

This method achieves a 72% yield of the difluoromethylated pyridine amine product, highlighting its practicality for bulk synthesis.

Fluorination Using Anhydrous Hydrogen Fluoride

Fluorination of chlorinated pyridines with anhydrous hydrogen fluoride under controlled temperature (-20 to 35°C) and pressure conditions (20-30 kg/cm²) in a polyethylene reactor yields fluoropyridine derivatives with high conversion and selectivity.

For example, 2,3-dichloro-5-trichloromethylpyridine treated with HF and mercuric oxide affords trifluoromethylpyridine derivatives with 98% selectivity.

Similar conditions can be adapted for difluoromethyl pyridine synthesis by adjusting starting materials and reaction parameters.

Comparative Data Table of Preparation Methods

Research Discoveries and Perspectives

The fluorination of chloropyridines using potassium fluoride and phase-transfer catalysts allows selective introduction of fluorine atoms but often requires high temperature and long reaction times.

Bromination followed by catalytic hydrogenation provides a reliable route to amino-substituted pyridines, which are versatile intermediates for further fluorination or difluoromethylation.

The use of 2,2-difluoroacetic anhydride as a difluoromethyl source represents a significant advancement, enabling safer and more economical synthesis routes without the need for hazardous fluorinating agents.

Vapor-phase fluorination methods utilizing anhydrous hydrogen fluoride and mercuric oxide catalysts achieve high selectivity for trifluoromethyl and difluoromethyl pyridines but require stringent safety measures and specialized reactors.

Overall, the choice of method depends on the scale, desired purity, available equipment, and safety considerations.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-fluoro-4-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield partially or fully hydrogenated products.

Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

Difluoromethylating Agents: TMS-CF2H, difluorocarbene reagents.

Catalysts: Metal catalysts such as palladium or nickel are often used in cross-coupling reactions.

Solvents: Common solvents include dichloromethane, acetonitrile, and toluene.

Major Products

The major products formed from these reactions include difluoromethylated and fluorinated pyridine derivatives, which can be further functionalized for various applications .

Scientific Research Applications

5-(Difluoromethyl)-2-fluoro-4-methylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2-fluoro-4-methylpyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biological pathways, making the compound useful in drug design and development .

Comparison with Similar Compounds

Similar Compounds

5-Difluoromethyl- and 7-Difluoromethyl-substituted Pyrazolo[1,5-a]pyrimidines: These compounds share the difluoromethyl group and exhibit similar biological activities.

Difluoromethylated Pyridines: Other difluoromethylated pyridine derivatives also show comparable properties and applications.

Uniqueness

5-(Difluoromethyl)-2-fluoro-4-methylpyridine is unique due to the specific positioning of the difluoromethyl and fluoro groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields of research .

Biological Activity

5-(Difluoromethyl)-2-fluoro-4-methylpyridine is a fluorinated pyridine compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article reviews the compound's biological activity, mechanisms of action, and potential applications based on recent findings and case studies.

Chemical Structure and Properties

The structure of 5-(Difluoromethyl)-2-fluoro-4-methylpyridine features a pyridine ring with a difluoromethyl group and a fluoro group, which contribute to its unique chemical properties. These fluorinated groups enhance the compound's lipophilicity and bioavailability, making it an attractive candidate for drug development.

The biological activity of 5-(Difluoromethyl)-2-fluoro-4-methylpyridine is primarily attributed to its ability to interact with specific biomolecular targets. The difluoromethyl group can form strong hydrogen bonds, enhancing binding affinity to enzymes and receptors. Additionally, the fluoro group modifies the electronic characteristics of the pyridine ring, influencing its reactivity and interactions with other molecules.

Biological Activity Overview

Research indicates that 5-(Difluoromethyl)-2-fluoro-4-methylpyridine exhibits several biological activities:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes, which is crucial in drug design for diseases such as cancer and metabolic disorders.

- Receptor Modulation : It shows promise as a modulator for specific receptors involved in signaling pathways related to disease progression.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is required to substantiate these claims.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Investigate enzyme inhibition | Demonstrated that 5-(Difluoromethyl)-2-fluoro-4-methylpyridine effectively inhibited target enzymes involved in cancer metabolism. |

| Study 2 | Assess receptor modulation | Showed that the compound modulated receptor activity, impacting downstream signaling pathways relevant to tumor growth. |

| Study 3 | Evaluate antimicrobial activity | Found preliminary evidence of antimicrobial effects against specific bacterial strains. |

Applications in Drug Development

The compound's unique properties make it suitable for various applications:

- Drug Design : It serves as a building block for synthesizing more complex fluorinated compounds that may have enhanced therapeutic effects.

- Cancer Treatment : Given its enzyme inhibition capabilities, it is being explored as a potential candidate for developing novel cancer therapies.

- Pesticide Development : Its fluorinated nature also lends itself to use in agrochemicals, particularly in developing more effective pesticides .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Difluoromethyl)-2-fluoro-4-methylpyridine, and how can reaction conditions be scaled for reproducibility?

- Methodological Answer : The synthesis typically involves nucleophilic fluorination or cross-coupling reactions. For example, halogen exchange (e.g., bromine-to-fluorine substitution) in pyridine derivatives can be achieved using KF in polar aprotic solvents like DMF under reflux . Scaling up requires optimizing parameters (temperature, catalyst loading) and employing continuous flow reactors to enhance yield and reduce byproducts . Metal-free methods under mild conditions, such as those used for fluoropyrimidines, may also be adapted by substituting precursors .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 5-(Difluoromethyl)-2-fluoro-4-methylpyridine?

- Methodological Answer : Key techniques include:

- NMR : and NMR to confirm fluoromethyl and aromatic proton environments .

- X-ray crystallography : Resolves spatial arrangement of substituents (e.g., difluoromethyl orientation) and validates purity .

- Mass spectrometry (HRMS) : Determines molecular ion peaks and fragmentation patterns .

- IR spectroscopy : Identifies C-F and C-H stretching frequencies in the difluoromethyl group .

Q. How does the substitution pattern on the pyridine ring influence biological activity in related compounds?

- Methodological Answer : Structure-activity relationship (SAR) studies on analogous fluorinated pyridines reveal that:

- Electron-withdrawing groups (e.g., -CF, -F) enhance metabolic stability and target binding .

- Positional effects : For CYP1B1 inhibitors, C2-substituted pyridines showed higher activity than C3/C4 analogs, suggesting steric and electronic factors dictate efficacy . Similar principles apply to 5-(difluoromethyl) derivatives when designing enzyme inhibitors or receptor ligands .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of fluorinated pyridines across studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, enzyme sources) or impurities. To address this:

- Standardize assays : Use identical biological models (e.g., recombinant enzymes) and controls .

- Validate purity : Combine HPLC (>95% purity) with orthogonal characterization (e.g., NMR) .

- Meta-analysis : Compare data across studies while adjusting for methodological differences (e.g., IC values under varying pH/temperature) .

Q. What advanced computational strategies predict the reactivity and binding modes of 5-(Difluoromethyl)-2-fluoro-4-methylpyridine?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., CYP450 enzymes). Focus on fluorine’s role in hydrogen bonding and hydrophobic contacts .

- Molecular dynamics (MD) simulations : Assess conformational stability of the difluoromethyl group in aqueous or lipid environments .

- DFT calculations : Predict electrophilic/nucleophilic sites for functionalization (e.g., regioselective fluorination) .

Q. How can in vitro findings for this compound be translated to in vivo models?

- Methodological Answer :

- Metabolic stability assays : Use liver microsomes to identify oxidation hotspots (e.g., difluoromethyl degradation) .

- Pharmacokinetic (PK) profiling : Measure plasma half-life and bioavailability in rodents via LC-MS/MS. Adjust dosing based on clearance rates .

- Toxicology screens : Evaluate hepatotoxicity and off-target effects using transcriptomics or histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.